Chlordene

描述

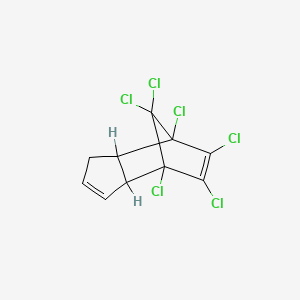

Structure

3D Structure

属性

IUPAC Name |

1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6/c11-6-7(12)9(14)5-3-1-2-4(5)8(6,13)10(9,15)16/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJXQCUJXDUNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027545 | |

| Record name | Chlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [MSDSonline] | |

| Record name | Chlordene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 4.62X10-4 mg/L @ 25 °C | |

| Record name | CHLORDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00002 [mmHg], 2.0X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | Chlordene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3734-48-3 | |

| Record name | Chlordene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3734-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003734483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0NOO4CU6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlordene (CAS 3734-48-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological profile, environmental fate, and analytical methodologies for Chlordene (CAS 3734-48-3). This compound is a chlorinated cyclodiene insecticide and a key intermediate in the production of the technical-grade pesticide chlordane.[1] Due to its persistence and toxicity, its use has been heavily restricted in many countries.[1][2]

Core Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for its fundamental properties and toxicological endpoints.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3734-48-3 | [1] |

| Molecular Formula | C₁₀H₆Cl₆ | [1] |

| Molecular Weight | 338.87 g/mol | [1] |

| Physical State | Off-white powder | |

| Melting Point | -62 °C | |

| Boiling Point | 357.2 °C at 760 mmHg | [3] |

| Density | 1.73 g/cm³ | [3] |

| Vapor Pressure | 2.0 x 10⁻⁵ mmHg | |

| Water Solubility | 4.62 x 10⁻⁴ mg/L at 25 °C | |

| Log K_ow (Octanol-Water Partition Coefficient) | 5.57 |

Table 2: Toxicological Profile of Chlordane (as a reference for this compound)

| Endpoint | Species | Value | Reference |

| Oral LD₅₀ | Rat | 200–590 mg/kg | [4] |

| Mouse | 145–430 mg/kg | [4] | |

| Rabbit | 100–300 mg/kg | [4] | |

| Hamster | 1720 mg/kg | [4] | |

| Dermal LD₅₀ | Rat | >2000 mg/kg | |

| Carcinogenicity Classification (EPA) | Probable human carcinogen (Group B2) | [5] |

Mechanism of Neurotoxicity: GABAA Receptor Antagonism

The primary mechanism of this compound's neurotoxicity is its action as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2] By binding to a site within the chloride ion channel of the GABAA receptor, this compound blocks the influx of chloride ions that normally occurs upon GABA binding.[6] This inhibition of the hyperpolarizing chloride current leads to a state of neuronal hyperexcitability, resulting in symptoms such as tremors, convulsions, and in severe cases, death.[7]

Environmental Fate and Persistence

This compound is a persistent organic pollutant (POP) characterized by its high stability and resistance to degradation in the environment.[1] Its low water solubility and high octanol-water partition coefficient indicate a strong tendency to adsorb to soil and sediment particles and to bioaccumulate in the fatty tissues of organisms.[2] The environmental half-life of the related compound chlordane can be as long as 10 to 20 years.[4]

Experimental Protocols: Analysis of this compound

The analysis of this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis by gas chromatography. The following are generalized protocols for water and soil matrices.

Protocol 1: Analysis of this compound in Water Samples

1. Sample Collection and Preparation:

-

Collect a 1-liter water sample in a clean glass container.

-

If necessary, adjust the pH of the sample to neutral.

2. Liquid-Liquid Extraction (LLE):

-

Transfer the water sample to a 2-liter separatory funnel.

-

Add 60 mL of dichloromethane (DCM) to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate and drain the lower DCM layer into a flask.

-

Repeat the extraction twice more with fresh 60 mL portions of DCM.

-

Combine the DCM extracts.

3. Drying and Concentration:

-

Pass the combined DCM extract through a column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

4. Instrumental Analysis (GC-ECD):

-

Inject a 1-2 µL aliquot of the concentrated extract into a gas chromatograph equipped with an electron capture detector (GC-ECD).

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

-

Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Identify and quantify this compound based on the retention time and peak area relative to a certified reference standard.

Protocol 2: Analysis of this compound in Soil and Sediment Samples

1. Sample Preparation:

-

Air-dry the soil or sediment sample and sieve to remove large debris.

-

Homogenize the sample.

2. Soxhlet Extraction:

-

Place approximately 10-20 g of the homogenized sample into a Soxhlet extraction thimble.

-

Extract the sample with 200 mL of a 1:1 mixture of hexane and acetone for 16-24 hours.

3. Extract Cleanup (Florisil Chromatography):

-

Concentrate the Soxhlet extract to approximately 1 mL.

-

Prepare a chromatography column packed with activated Florisil.

-

Apply the concentrated extract to the top of the column.

-

Elute the column with a series of solvents of increasing polarity (e.g., hexane, followed by mixtures of hexane and diethyl ether) to separate this compound from interfering compounds.

-

Collect the fraction containing this compound.

4. Concentration and Solvent Exchange:

-

Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.

-

If necessary, exchange the solvent to hexane.

5. Instrumental Analysis (GC-MS):

-

Inject a 1-2 µL aliquot of the final extract into a gas chromatograph-mass spectrometer (GC-MS) for confirmation and quantification.

-

GC Conditions: Similar to those for water analysis.

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for this compound's characteristic ions.

-

-

Identify and quantify this compound based on retention time and the ratio of specific mass-to-charge (m/z) ions compared to a certified reference standard.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. gcms.cz [gcms.cz]

- 4. shimadzu.com [shimadzu.com]

- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signs and mechanisms of chlordane intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intermediate Precursor: A Technical History of Chlordene Discovery and Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the history of Chlordene, a pivotal intermediate in the synthesis of several mid-20th century organochlorine insecticides, most notably Chlordane and Heptachlor. While the end products have been the subject of extensive study due to their environmental and health impacts, a focused examination of the discovery and production of this compound itself is essential for a comprehensive understanding of this class of compounds. This document provides a detailed overview of its discovery, synthesis, chemical properties, and the analytical methods for its detection, tailored for a scientific audience.

Discovery and Historical Context

This compound (CAS 3734-48-3) emerged from the intensive period of chemical research during and immediately following World War II. Its discovery is attributed to the chemist Julius Hyman and was a result of research conducted at the Velsicol Chemical Corporation , a company founded in 1931 by Joseph Regenstein and Hyman.[1][2] The initial development of these cyclodiene insecticides stemmed from a search for potential applications of a byproduct from synthetic rubber manufacturing.[3]

The key breakthrough was the discovery in 1945 of the Diels-Alder reaction between hexachlorocyclopentadiene and cyclopentadiene, which yields the adduct this compound.[4] This discovery paved the way for the production of a new class of potent and persistent insecticides. Velsicol's discovery of Chlordane, which is produced by the chlorination of this compound, marked the first chlorinated hydrocarbon insecticide developed in the United States.[2] Commercial production of Chlordane, and by extension this compound, commenced in 1947 .[5]

The primary use of this compound was as a chemical intermediate in the manufacturing of Chlordane and Heptachlor.[4] Technical grade Chlordane itself is a complex mixture of over 140 related compounds, with this compound being a minor constituent.[6] The production and use of Chlordane and Heptachlor grew significantly for agricultural and structural pest control purposes until their widespread ban due to environmental persistence and health concerns. The U.S. Environmental Protection Agency (EPA) canceled most uses of Chlordane in 1983 and all uses by 1988.[7]

Production and Synthesis

The industrial production of this compound was intrinsically linked to the manufacturing of Chlordane and Heptachlor at facilities such as Velsicol's plant in Memphis, Tennessee.[8][9] The core of this compound synthesis is a classic Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile.[10][11]

Primary Synthesis Route: Diels-Alder Cycloaddition

The principal method for synthesizing this compound is the condensation of hexachlorocyclopentadiene with cyclopentadiene.[4]

Reaction: Hexachlorocyclopentadiene + Cyclopentadiene → this compound (4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene)

dot

Experimental Protocols

While specific industrial-scale protocols are proprietary, the general laboratory synthesis procedures can be outlined based on established chemical principles and related patent literature.

Method 1: Direct Thermal Condensation

A common approach for Diels-Alder reactions involves heating the reactants together, often in a sealed vessel to contain volatile components.

-

Reactants: Equimolar amounts of hexachlorocyclopentadiene and freshly cracked cyclopentadiene (from dicyclopentadiene).

-

Solvent: The reaction can be run neat or in a high-boiling inert solvent such as xylene or toluene.

-

Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 100-180°C.[12]

-

Pressure: The reaction may be conducted under atmospheric or elevated pressure, for example, in a sealed tube or autoclave, to maintain the concentration of the volatile cyclopentadiene.

-

Reaction Time: Reaction times can vary from a few hours to overnight, depending on the scale and temperature.

-

Purification: The resulting this compound can be purified by recrystallization from a suitable solvent like methanol or by vacuum distillation.

Method 2: Alternative Synthesis Route

A Japanese patent describes an alternative method for this compound synthesis.[4]

-

Step 1: Cyclopentadiene is reacted with sodium hypochlorite at a temperature of 20-40°C.

-

Step 2: The product from the liquid phase is collected and reacted with additional cyclopentadiene.

-

Step 3: The resulting product is then chlorinated to yield this compound.[4]

Subsequent Production of Chlordane and Heptachlor

This compound serves as the direct precursor for both Chlordane and Heptachlor through further chlorination reactions.

-

Chlordane Production: Chlordane is produced by the chlorination of this compound. This can be achieved using various chlorinating agents, with a patent describing the use of sulfuryl chloride in the presence of a Friedel-Crafts type catalyst like aluminum chloride.[13]

-

Heptachlor Production: Heptachlor is synthesized via the free-radical chlorination of this compound, often in a solvent like benzene with fuller's earth.[12]

dot

Quantitative Data

Quantitative data on the specific production volumes and yields of this compound are scarce as it was primarily an intermediate. However, data on its physical and chemical properties are available.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆Cl₆ | [4] |

| Molecular Weight | 338.87 g/mol | [4] |

| CAS Number | 3734-48-3 | [4] |

| Appearance | Off-white powder | [4] |

| Water Solubility | 4.62 x 10⁻⁴ mg/L at 25°C | [4] |

| Vapor Pressure | 2.0 x 10⁻⁵ mmHg at 25°C | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.57 | [4] |

| Henry's Law Constant | 5.0 x 10⁻⁴ atm-m³/mol at 25°C (estimated) | [4] |

Metabolism and Toxicological Pathways

While most toxicological research has focused on Chlordane and Heptachlor, studies on the metabolism of this compound indicate that it is also biologically active and undergoes biotransformation. The primary metabolic pathways involve oxidation reactions catalyzed by hepatic mixed-function oxidases.[4]

The metabolism of this compound typically proceeds through hydroxylation and epoxidation, leading to the formation of more polar metabolites that can be more readily excreted.[4] Key metabolites include 1-hydroxythis compound, this compound epoxide, and 1-hydroxy-2,3-epoxythis compound.[4]

dot

Analytical Methods

The detection and quantification of this compound, often as part of the broader analysis of organochlorine pesticides in environmental samples, rely on chromatographic techniques coupled with sensitive detectors.

Experimental Workflow for this compound Analysis

A typical workflow for the analysis of this compound in an environmental matrix such as soil or water is as follows:

-

Sample Collection and Preparation: Representative samples are collected and prepared for extraction. This may involve homogenization, drying, and sieving for solid samples.

-

Extraction: this compound and other organochlorine pesticides are extracted from the sample matrix using an appropriate solvent system. Common techniques include Soxhlet extraction, ultrasonic extraction, or solid-phase extraction (SPE).[14]

-

Cleanup: The crude extract is subjected to a cleanup procedure to remove interfering co-extracted substances. This can involve techniques such as column chromatography (e.g., using Florisil) or gel permeation chromatography (GPC).[14]

-

Analysis by Gas Chromatography (GC): The cleaned-up extract is analyzed by gas chromatography.

-

Separation: A capillary GC column (e.g., with a 5% phenyl-methylpolysiloxane stationary phase) is used to separate the components of the mixture.

-

Detection: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is often used for screening.[15] Mass Spectrometry (MS) is used for confirmation and definitive identification of the analytes.[16]

-

dot

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H6Cl6 | CID 19519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chlordane (Ref: OMS 1437) [sitem.herts.ac.uk]

- 6. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATSDR - Toxicological Profile: Chlordane [medbox.iiab.me]

- 8. tn.gov [tn.gov]

- 9. mlk50.com [mlk50.com]

- 10. ochem.weebly.com [ochem.weebly.com]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. US2598561A - Method for production of chlordane - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 16. cromlab-instruments.es [cromlab-instruments.es]

An In-depth Technical Guide to the Chemical and Physical Properties of Chlordene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordene (C₁₀H₆Cl₆) is a chlorinated cyclodiene hydrocarbon that serves as a key intermediate in the synthesis of several organochlorine insecticides, most notably chlordane and heptachlor. Although this compound itself possesses low insecticidal activity, its chemical properties and metabolic fate are of significant interest to researchers in environmental science, toxicology, and drug development due to its persistence and the toxicological profiles of its derivatives. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental methodologies for their determination, and insights into its metabolic pathways and mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for understanding its environmental transport, bioavailability, and toxicokinetics. A summary of these properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1,7,8,9,10,10-hexachlorotricyclo[5.2.1.0²,⁶]deca-3,8-diene | [1] |

| CAS Number | 3734-48-3 | [1] |

| Molecular Formula | C₁₀H₆Cl₆ | [1] |

| Molecular Weight | 338.87 g/mol | [1] |

| Physical Description | Off-white powder | [1] |

| Melting Point | -62 °C | |

| Boiling Point | 425.11 °C (estimated) | |

| Water Solubility | 4.62 x 10⁻⁴ mg/L at 25 °C | [1] |

| Vapor Pressure | 2.0 x 10⁻⁵ mmHg at 25 °C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 5.57 | [1] |

| Henry's Law Constant | 5.0 x 10⁻⁴ atm·m³/mol at 25 °C (estimated) | [1] |

Experimental Protocols for Physicochemical Properties

Accurate determination of physicochemical properties is fundamental for regulatory assessment and environmental modeling. The following sections outline standardized experimental protocols for key properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, a sharp melting point range is indicative of high purity.

Methodology: Capillary Method [2]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heated block and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. Due to its high estimated boiling point, methods for determining the boiling point of this compound under reduced pressure are often employed to prevent decomposition.

Methodology: Ebulliometer Method (OECD Guideline 103) [3][4][5][6]

-

Apparatus: An ebulliometer, an instrument designed for precise boiling point measurements, is used. It consists of a boiling flask, a condenser, and a thermometer or thermocouple.

-

Procedure: A sample of this compound is placed in the boiling flask. The pressure in the system is controlled and measured. The sample is heated until it boils, and the temperature of the boiling liquid and its vapor are recorded.

-

Data Analysis: The boiling points are measured at several reduced pressures. The data can be extrapolated to determine the normal boiling point at standard atmospheric pressure using the Clausius-Clapeyron equation.

Water Solubility Determination

Water solubility is a critical parameter for assessing the environmental fate and transport of a chemical. The low water solubility of this compound necessitates a sensitive analytical method for its determination.

Methodology: Shake-Flask Method (OECD Guideline 105) [7][8][9][10]

-

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the aqueous phase is then determined.

-

Procedure:

-

An excess amount of this compound is added to a flask containing high-purity water.

-

The flask is sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical technique, such as gas chromatography with electron capture detection (GC-ECD).

-

Vapor Pressure Determination

Vapor pressure is a measure of a substance's volatility and is important for predicting its distribution between the atmosphere and other environmental compartments.

Methodology: Gas Saturation Method [11][12][13][14][15]

-

Principle: A stream of inert gas is passed through or over the surface of the test substance at a known flow rate and constant temperature, allowing the gas to become saturated with the substance's vapor.

-

Procedure:

-

A known mass of this compound is placed in a thermostatically controlled sample holder.

-

A controlled flow of an inert gas (e.g., nitrogen) is passed over the sample.

-

The vaporized this compound is trapped on a sorbent material (e.g., XAD resin).

-

The amount of trapped this compound is quantified by a sensitive analytical method (e.g., GC-MS).

-

The vapor pressure is calculated from the mass of this compound collected, the volume of gas passed, and the temperature.

-

Octanol-Water Partition Coefficient (Kow) Determination

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter for predicting its bioaccumulation potential.

Methodology: Shake-Flask Method (OECD Guideline 107) [1][16][17][18][19]

-

Principle: The test substance is partitioned between n-octanol and water, and the concentration in each phase is measured at equilibrium.

-

Procedure:

-

A known amount of this compound is dissolved in either n-octanol or water.

-

This solution is added to a flask containing the other solvent (pre-saturated with the first).

-

The flask is shaken at a constant temperature until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value (log Kow) is commonly reported.

-

Synthesis of this compound

This compound is synthesized via a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds.

Reaction: Hexachlorocyclopentadiene (diene) reacts with cyclopentadiene (dienophile) to form the this compound adduct.[1][20][21]

General Laboratory Protocol:

-

Reactants: Hexachlorocyclopentadiene and freshly distilled cyclopentadiene (as dicyclopentadiene is often the commercially available form and needs to be cracked to the monomer before use).

-

Solvent: The reaction is typically carried out in a suitable inert solvent, such as toluene or xylene.

-

Reaction Conditions: The reactants are mixed in the solvent and the reaction mixture is heated. The specific temperature and reaction time will depend on the scale and desired yield. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., methanol or hexane) to yield the off-white crystalline this compound.

Signaling Pathways and Mechanism of Action

The primary mechanism of toxicity for this compound and other cyclodiene insecticides is the antagonism of the γ-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor subtype.[11][22][23][24][25][26][27]

GABA-A Receptor Signaling Pathway:

The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Binding of the neurotransmitter GABA to its receptor opens an integral chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting neuronal firing.

This compound's Interaction with the GABA-A Receptor:

This compound acts as a non-competitive antagonist at the picrotoxinin binding site within the GABA-A receptor-chloride channel complex. By binding to this site, this compound allosterically inhibits the conformational changes induced by GABA binding, thereby preventing the opening of the chloride channel. This blockade of inhibitory signaling leads to hyperexcitability of the central nervous system, which can manifest as tremors, convulsions, and in severe cases, death.

Caption: this compound's antagonism of the GABA-A receptor signaling pathway.

Metabolism

This compound undergoes metabolic transformation in biological systems, primarily in the liver, through the action of cytochrome P450 (CYP) enzymes. The main metabolic pathways involve oxidation reactions.

Key Metabolic Reactions: [1][17][28][29][30][31]

-

Epoxidation: The double bond in the this compound molecule is oxidized to form this compound epoxide. This reaction is catalyzed by hepatic mixed-function oxidases.

-

Hydroxylation: A hydroxyl group (-OH) is introduced into the this compound molecule, forming metabolites such as 1-hydroxythis compound.

-

Further Oxidation: The initial metabolites can undergo further oxidation to form more polar compounds, such as 1-hydroxy-2,3-epoxythis compound.

Enzymes Involved: Studies have indicated the involvement of CYP2B and CYP3A isoforms in the metabolism of chlordane isomers, and it is likely that these enzymes also play a role in the metabolism of this compound.[17][28][29][30]

Caption: Metabolic pathway of this compound.

Analytical Methods

The detection and quantification of this compound in various matrices are typically performed using chromatographic techniques coupled with sensitive detectors.

Gas Chromatography (GC)

GC is the primary technique for the analysis of this compound due to its volatility.

Typical GC Conditions: [4][5][21][23][26][28][32][33][34][35][36][37][38]

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5) is commonly used.

-

Injector: Split/splitless injection is typical.

-

Oven Temperature Program: A temperature program is used to achieve good separation of this compound from other components in the sample.

-

Detector:

-

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like this compound, making it an excellent choice for trace analysis.

-

Mass Spectrometer (MS): Provides definitive identification based on the mass spectrum of the compound, in addition to quantification.

-

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental samples.[2][22][39][40][41][42]

General QuEChERS Protocol:

-

Extraction: A homogenized sample is extracted with acetonitrile.

-

Salting Out: Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation between the aqueous and organic layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black) to remove interfering matrix components.

-

Analysis: The cleaned-up extract is then analyzed by GC-ECD or GC-MS.

Caption: A typical QuEChERS experimental workflow for this compound analysis.

Conclusion

This compound, while not a potent insecticide itself, is a chemically and toxicologically significant compound. Its physicochemical properties dictate its environmental behavior, and its metabolic activation and mechanism of action through the GABA-A receptor are crucial for understanding the toxicity of the broader class of cyclodiene insecticides. The experimental protocols and analytical methods outlined in this guide provide a framework for the accurate characterization and quantification of this compound, which is essential for ongoing research in environmental monitoring, toxicology, and the development of safer alternatives.

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Книги [books.google.ru]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. quora.com [quora.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. azom.com [azom.com]

- 12. Pesticide Vapor Pressure [npic.orst.edu]

- 13. edepot.wur.nl [edepot.wur.nl]

- 14. srd.nist.gov [srd.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 18. oecd.org [oecd.org]

- 19. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 20. ochem.weebly.com [ochem.weebly.com]

- 21. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iris.unito.it [iris.unito.it]

- 23. pubs.usgs.gov [pubs.usgs.gov]

- 24. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 26. legismex.mty.itesm.mx [legismex.mty.itesm.mx]

- 27. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Chlordane and Heptachlor Are Metabolized Enantioselectively by Rat Liver Microsomes [agris.fao.org]

- 30. researchgate.net [researchgate.net]

- 31. Sex-specific effects of acute chlordane exposure in the context of steatotic liver disease, energy metabolism and endocrine disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 33. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 34. researchgate.net [researchgate.net]

- 35. fsis.usda.gov [fsis.usda.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. nemi.gov [nemi.gov]

- 38. documents.thermofisher.com [documents.thermofisher.com]

- 39. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 40. benchchem.com [benchchem.com]

- 41. eurl-pesticides.eu [eurl-pesticides.eu]

- 42. scispace.com [scispace.com]

Chlordene vs. Chlordane Technical Mixture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Chlordene and the technical mixture of Chlordane, two closely related chlorinated cyclodiene compounds. Historically used as potent insecticides, their persistence, bioaccumulation, and toxicity have led to widespread bans and continued scientific interest. This document delves into their chemical and physical properties, composition, synthesis, and toxicological profiles. Detailed experimental protocols for their synthesis and analysis are provided, alongside a discussion of their primary mechanism of action involving the antagonism of the GABA-A receptor. Quantitative data are presented in tabular format for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

This compound and Chlordane are synthetic organochlorine compounds that belong to the cyclodiene group of pesticides. This compound serves as a crucial intermediate in the synthesis of Chlordane and other related insecticides.[1][2] The term "Chlordane" typically refers to a technical mixture of various chlorinated hydrocarbons, rather than a single chemical entity.[3][4] This guide aims to provide a detailed technical overview for researchers and professionals in toxicology, environmental science, and drug development, offering a comparative analysis of this compound and the Chlordane technical mixture.

Chemical and Physical Properties

This compound (C₁₀H₆Cl₆) is a solid at room temperature and is the Diels-Alder adduct of hexachlorocyclopentadiene and cyclopentadiene.[1][2] Technical Chlordane (C₁₀H₆Cl₈) is a viscous, amber-colored liquid with a mild, irritating odor.[3][4] It is a complex mixture of at least 147 components, with the primary constituents being cis-chlordane (α-chlordane) and trans-chlordane (γ-chlordane), along with other related compounds like heptachlor and nonachlor.[1][5]

Table 1: Physical and Chemical Properties of this compound and Chlordane

| Property | This compound | Chlordane (Technical Mixture) |

| Chemical Formula | C₁₀H₆Cl₆ | C₁₀H₆Cl₈ (principal isomers) |

| Molar Mass | 338.9 g/mol | ~409.78 g/mol (principal isomers) |

| Appearance | White crystalline solid | Amber-colored, viscous liquid |

| Melting Point | Not readily available | 104–107 °C (for pure isomers) |

| Boiling Point | Decomposes | 175 °C at 2 mmHg |

| Water Solubility | Very low | 0.009 mg/L at 25°C |

| Vapor Pressure | Not readily available | 1 x 10⁻⁵ mmHg at 25°C |

| Log Kₒw | ~5.5 | 5.5 - 6.0 |

Composition of Technical Chlordane

The exact composition of technical Chlordane can vary depending on the manufacturing process. However, a typical mixture contains a range of chlordane isomers and related compounds.

Table 2: Typical Composition of Technical Chlordane

| Component | Percentage (%) |

| cis-Chlordane (α-Chlordane) | 19 - 24 |

| trans-Chlordane (γ-Chlordane) | 21.5 - 24 |

| This compound Isomers | 18 - 21.5 |

| Heptachlor | 7 - 10 |

| trans-Nonachlor | 7 |

| cis-Nonachlor | 3 |

| Dihydroheptachlor | 2 |

| Other related compounds | Remainder |

Source: Data compiled from various sources.

Synthesis

Synthesis of this compound

This compound is synthesized via a Diels-Alder reaction between hexachlorocyclopentadiene and cyclopentadiene.[1][2]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, combine equimolar amounts of hexachlorocyclopentadiene and cyclopentadiene in a suitable solvent, such as toluene.

-

Reaction Conditions: The reaction is typically carried out at a temperature range of 50-100°C. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Reaction Time: The reaction is allowed to proceed for several hours until completion, which can be monitored by techniques such as gas chromatography.

-

Purification: The resulting this compound can be purified by recrystallization from a suitable solvent like methanol.

Synthesis of Technical Chlordane

Technical Chlordane is produced by the chlorination of this compound.[6]

Experimental Protocol: Synthesis of Technical Chlordane

-

Reaction Setup: Dissolve purified this compound in a chlorinated solvent such as carbon tetrachloride in a reaction vessel equipped with a gas inlet, stirrer, and a light source (for photochlorination if desired).

-

Chlorination: Introduce chlorine gas into the solution while stirring. The reaction can be initiated by a catalyst such as iron(III) chloride or by UV light.

-

Reaction Control: The degree of chlorination is controlled by the reaction time and the amount of chlorine gas introduced. The reaction progress is monitored by analyzing the composition of the mixture.

-

Work-up: After the desired level of chlorination is achieved, the excess chlorine and solvent are removed. The resulting product is the technical mixture of Chlordane.

Toxicological Profile

Both this compound and Chlordane exhibit significant toxicity. The acute toxicity is generally higher for the components of the technical Chlordane mixture than for this compound itself.

Table 3: Comparative Toxicity Data (LD₅₀)

| Compound | Species | Route of Administration | LD₅₀ Value |

| This compound | Rat | Oral | 1080 mg/kg |

| Rabbit | Dermal | >2000 mg/kg | |

| Chlordane (Technical) | Rat | Oral | 200 - 590 mg/kg |

| Rat | Dermal | 690 - 840 mg/kg | |

| Mouse | Oral | 145 - 430 mg/kg | |

| cis-Chlordane | Rat | Oral | 350 mg/kg |

| trans-Chlordane | Rat | Oral | 460 mg/kg |

Source: Data compiled from various toxicological databases.

Environmental Fate and Bioaccumulation

This compound and Chlordane are persistent organic pollutants (POPs) that are resistant to environmental degradation. Their high lipophilicity leads to significant bioaccumulation in the fatty tissues of organisms and biomagnification through the food chain.

Table 4: Environmental Persistence and Bioaccumulation

| Compound | Medium | Half-life | Bioaccumulation Factor (BAF) |

| Chlordane (Technical) | Soil | 1 - 4 years | Fish: 3,300 - 16,600 |

| Water | Weeks to months | ||

| Air | ~1.5 days |

Source: Data compiled from environmental fate studies.

Mechanism of Action: GABA-A Receptor Antagonism

The primary mechanism of the neurotoxic effects of Chlordane and its components is the non-competitive antagonism of the γ-aminobutyric acid (GABA) type A receptor (GABA-A receptor).[7] GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to a site within the chloride ion channel of the GABA-A receptor, Chlordane and its metabolites block the influx of chloride ions that normally occurs upon GABA binding. This inhibition of the inhibitory signal leads to hyperexcitability of the nervous system, resulting in symptoms such as tremors, convulsions, and in severe cases, death.

Caption: Signaling pathway of GABA-A receptor antagonism by Chlordane.

Experimental Protocols

Analysis of Chlordane in Soil Samples (based on EPA Method 8081B)

This protocol outlines the general steps for the extraction and analysis of Chlordane from soil samples using gas chromatography with an electron capture detector (GC-ECD).

1. Sample Preparation and Extraction:

- Air-dry the soil sample and sieve to remove large debris.

- Accurately weigh approximately 10-30 g of the homogenized soil sample into an extraction thimble.

- Perform a Soxhlet extraction for 16-24 hours with a 1:1 mixture of hexane and acetone.

- Alternatively, use pressurized fluid extraction (PFE) or ultrasonic extraction with appropriate solvents.

2. Extract Cleanup:

- Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

- Perform cleanup to remove interfering co-extractives. This may involve column chromatography using Florisil, silica gel, or alumina.

- Elute the Chlordane components from the cleanup column with appropriate solvents.

3. Instrumental Analysis (GC-ECD):

- Instrument: Gas chromatograph equipped with an electron capture detector.

- Column: A non-polar capillary column (e.g., DB-5 or equivalent) is typically used for the primary analysis. A second column of different polarity is recommended for confirmation.

- Carrier Gas: High-purity nitrogen or helium.

- Temperatures:

- Injector: 250°C

- Detector: 300°C

- Oven: A temperature program is used to separate the various components of the technical mixture. A typical program might start at 100°C, ramp to 280°C, and hold.

- Injection: Inject 1-2 µL of the final extract.

4. Quantification:

- Prepare a multi-level calibration curve using a certified standard of technical Chlordane.

- Identify and quantify the major peaks corresponding to the primary components of Chlordane by comparing their retention times and peak areas to the calibration standards.

start [label="Soil Sample Collection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

prep [label="Sample Preparation\n(Drying, Sieving, Homogenizing)"];

extraction [label="Extraction\n(Soxhlet, PFE, or Ultrasonic)"];

cleanup [label="Extract Cleanup\n(Florisil, Silica Gel, or Alumina)"];

concentration [label="Concentration of Extract"];

analysis [label="GC-ECD Analysis", shape=parallelogram, fillcolor="#FBBC05"];

quantification [label="Data Analysis and Quantification"];

end [label="Report Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep;

prep -> extraction;

extraction -> cleanup;

cleanup -> concentration;

concentration -> analysis;

analysis -> quantification;

quantification -> end;

}

Caption: Experimental workflow for the analysis of Chlordane in soil.

Conclusion

This compound and the technical mixture of Chlordane are historically significant organochlorine pesticides with complex chemical and toxicological profiles. While this compound is primarily an intermediate in the synthesis of Chlordane, the technical mixture is a complex blend of isomers and related compounds, each contributing to its overall environmental impact and toxicity. Their primary mode of action through the antagonism of the GABA-A receptor highlights their potent neurotoxicity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working to understand the legacy and ongoing implications of these persistent environmental contaminants.

References

- 1. This compound | C10H6Cl6 | CID 19519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. US2598561A - Method for production of chlordane - Google Patents [patents.google.com]

- 7. air.unimi.it [air.unimi.it]

Differentiating Chlordene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the differentiation of Chlordene isomers. Due to the structural similarity and co-occurrence, this guide also extensively covers the well-studied isomers of Chlordane as a practical proxy for developing and adapting methods for this compound analysis. The content herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively separate, identify, and quantify these compounds.

Introduction to this compound and its Isomers

This compound (C₁₀H₆Cl₆) is a chlorinated cyclodiene pesticide and a precursor in the synthesis of Chlordane and Heptachlor. Technical-grade Chlordane is a complex mixture of over 140 compounds, with cis-chlordane (α-chlordane) and trans-chlordane (γ-chlordane) being major constituents, typically comprising 60-85% of the mixture.[1][2][3] this compound itself exists as various isomers, including α-, β-, and γ-chlordene, which are also found as minor components in technical Chlordane.[3] The accurate differentiation of these isomers is critical for toxicological studies, environmental monitoring, and understanding their metabolic fate.

Physicochemical Properties of Chlordane Isomers

Understanding the physicochemical properties of Chlordane isomers is fundamental to developing effective separation strategies. While specific data for all this compound isomers are limited, the properties of the well-characterized cis- and trans-Chlordane isomers provide valuable insights.

| Property | cis-Chlordane (α-Chlordane) | trans-Chlordane (γ-Chlordane) | Reference(s) |

| Molecular Formula | C₁₀H₆Cl₈ | C₁₀H₆Cl₈ | [4] |

| Molecular Weight | 409.78 g/mol | 409.78 g/mol | [4] |

| Melting Point | 106-107 °C | 104-105 °C | [3] |

| Vapor Pressure (at 25°C) | 3.0 x 10⁻⁶ mmHg (crystal) | 3.9 x 10⁻⁶ mmHg (crystal) | [3] |

| Henry's Law Constant (at 23°C) | 8.6 x 10⁻⁴ atm·m³/mol | 1.3 x 10⁻³ atm·m³/mol | [5] |

Analytical Methodologies for Isomer Differentiation

The primary techniques for the separation and identification of this compound and Chlordane isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases for enantiomeric separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying thermally stable and volatile compounds like this compound isomers. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within the GC column.

This protocol is a general guideline for the analysis of organochlorine pesticides, including Chlordane isomers, and can be adapted for this compound isomer analysis.

1. Sample Preparation:

-

Extraction: Samples (e.g., soil, tissue, water) are typically extracted using a non-polar solvent such as hexane or a mixture of hexane and acetone. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for sample cleanup.[6]

-

Cleanup: The extract is cleaned to remove interfering compounds. This can be achieved using techniques like solid-phase extraction (SPE) with cartridges such as Florisil or C18, or gel permeation chromatography (GPC).[7]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: An Agilent 7890A GC or equivalent.

-

Mass Spectrometer: A triple quadrupole mass spectrometer such as an Agilent 7000A or a high-resolution mass spectrometer.

-

Column: A non-polar or semi-polar capillary column is typically used. A common choice is a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[6]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1-2 min.

-

Ramp 1: Increase to 150-165 °C at a rate of 30-60 °C/min.

-

Ramp 2: Increase to 200-210 °C at a rate of 2-15 °C/min.

-

Ramp 3: Increase to 280-300 °C at a rate of 5-10 °C/min, hold for 1.5-10 min.[6]

-

-

Mass Spectrometer Conditions:

The following table provides typical retention times and characteristic mass fragments for Chlordane isomers, which can be used as a reference for identifying this compound isomers.

| Compound | Retention Time (min) | Characteristic m/z Fragments (Abundance) | Reference(s) |

| cis-Chlordane (α-Chlordane) | ~10.33 | 373, 375, 377, 237, 272, 100 | [9][10] |

| trans-Chlordane (γ-Chlordane) | ~10.59 | 373, 375, 377, 237, 272, 100 | [9][10] |

Fragmentation Pattern of Chlordane Isomers

The mass spectra of cis- and trans-chlordane are very similar, showing a characteristic cluster of molecular ions due to the presence of multiple chlorine isotopes. The base peak is often observed at m/z 373, corresponding to the loss of a chlorine atom from the molecular ion.[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC, especially with chiral stationary phases (CSPs), is the method of choice for separating enantiomers of chiral pesticides like this compound and Chlordane.

This protocol outlines a method for the chiral separation of Chlordane enantiomers, which can be adapted for this compound enantiomers.[11][12]

1. Instrumentation:

-

HPLC System: An Agilent 1260 Infinity II Chiral HPLC system or equivalent, equipped with a UV detector.[11][13]

-

Column: A polysaccharide-based chiral stationary phase, such as CHIRALCEL OD (for trans- and cis-chlordane) or CHIRALPAK AD (for heptachlor epoxide). Column dimensions are typically 250 mm x 4.6 mm.[11][12]

2. Chromatographic Conditions:

-

Mobile Phase (Normal Phase): A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[11][13]

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV at 230 nm.[13]

-

Injection Volume: 5-20 µL.

| Isomer | Chiral Column | Mobile Phase | Elution Order | Reference(s) |

| trans-Chlordane | CHIRALCEL OD | n-Hexane | (+) then (-) | [12] |

| cis-Chlordane | CHIRALCEL OD | n-Hexane | (+) then (-) | [12] |

Metabolic Pathways of this compound and Chlordane

The metabolism of this compound and Chlordane is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][14] Understanding these pathways is crucial for assessing the toxicokinetics and potential bioactivation of these compounds.

The metabolism of Chlordane involves several key transformations:

-

Hydroxylation: The initial step is often the hydroxylation of the chlordane molecule, for instance, to form 3-hydroxychlordane.[14]

-

Dehydrochlorination: This leads to the formation of heptachlor.[5]

-

Epoxidation: this compound can be metabolized to this compound epoxide.[15] 1-hydroxythis compound can also be further epoxidized.[15]

-

Further Metabolism: These initial metabolites can undergo further transformations, including the formation of diols and other hydroxylated products.[14][15]

The metabolism is enantioselective, meaning that different enantiomers are metabolized at different rates, which can lead to an enrichment of one enantiomer in biological systems.[14] CYP2B and CYP3A are among the key P450 isoforms involved in this process.[14]

Conclusion

The differentiation of this compound isomers is a complex analytical challenge that can be effectively addressed using advanced chromatographic techniques. GC-MS provides robust separation and identification of various isomers based on their retention times and mass fragmentation patterns. For the separation of enantiomers, chiral HPLC is indispensable. While specific data for this compound isomers are not as abundant as for Chlordane, the methodologies presented in this guide for Chlordane provide a strong foundation for developing and validating analytical methods for this compound. Further research is warranted to generate more specific quantitative data and to fully elucidate the metabolic pathways of all this compound isomers.

References

- 1. cromlab-instruments.es [cromlab-instruments.es]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Alpha-chlordane | C10H6Cl8 | CID 12303038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nemi.gov [nemi.gov]

- 8. researchgate.net [researchgate.net]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. agilent.com [agilent.com]

- 11. ajol.info [ajol.info]

- 12. Liquid chromatographic separation of the enantiomers of trans-chlordane, cis-chlordane, heptachlor, heptachlor epoxide and alpha-hexachlorocyclohexane with application to small-scale preparative separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE PESTICIDES: CASE STUDIES OF BENZOBICYCLON, ACETOCHLOR AND CHLORDANE. | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 14. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C10H6Cl6 | CID 19519 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of Chlordene

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Executive Summary

Chlordene, a chlorinated cyclodiene pesticide and a key component of technical chlordane, exhibits significant persistence in the environment, posing long-term ecological risks. Its physicochemical properties, characterized by low aqueous solubility and a high octanol-water partition coefficient, govern its strong adsorption to soil and sediment, limiting its mobility in aquatic systems but facilitating its accumulation in lipid-rich tissues of organisms. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, including its degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation. Detailed experimental protocols for assessing these parameters are outlined, and key signaling pathways associated with its toxicity are visualized.

Physicochemical Properties of this compound

The environmental behavior of this compound is largely dictated by its physicochemical properties. These properties influence its partitioning between air, water, soil, and biota. A summary of key quantitative data is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆Cl₆ | [1] |

| Molecular Weight | 338.9 g/mol | [1] |

| Physical Description | Off-white powder | [1] |

| Water Solubility | 4.62 x 10⁻⁴ mg/L at 25 °C | [1] |

| Vapor Pressure | 2.0 x 10⁻⁵ mmHg at 25 °C | [1] |

| Log Octanol-Water Partition Coefficient (log Kow) | 5.57 | [1] |

| Henry's Law Constant | 5.0 x 10⁻⁴ atm-m³/mol at 25 °C (estimated) | [1] |

| Organic Carbon-Water Partition Coefficient (Koc) | 25,000 (estimated) |

Note: Much of the available environmental fate data is for "chlordane," a mixture of which this compound is a constituent. Where this compound-specific data is unavailable, data for technical chlordane or its primary isomers (cis- and trans-chlordane) are provided as the best available surrogates.

Table 2: Physicochemical Properties of Technical Chlordane and its Isomers

| Property | Value | Reference |

| Technical Chlordane | ||

| Water Solubility | 0.1 mg/L at 25 °C | [2] |

| Vapor Pressure | 6.1 x 10⁻⁵ Pa at 25 °C | [2] |

| Log Octanol-Water Partition Coefficient (log Kow) | 5.5 | [2] |

| cis-Chlordane | ||

| Melting Point | 106-107 °C | [2] |

| trans-Chlordane | ||

| Melting Point | 104-105 °C | [2] |

Environmental Fate and Transport

This compound is highly persistent in the environment, with slow degradation rates in soil and water. Its primary routes of dissipation are volatilization and, to a lesser extent, biotic and abiotic degradation.

Degradation Pathways

Abiotic Degradation:

-

Photolysis: this compound is susceptible to direct photolysis, absorbing light in the environmental UV spectrum.[1] In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.0 hours.[1] Photodegradation of chlordane in solution has also been observed.[3]

-

Hydrolysis: Chlordane is resistant to hydrolysis.[4]

Biotic Degradation:

-

Aerobic Biodegradation: The estimated biodegradation half-life of this compound in water is on the order of months.[1] In soil, chlordane degradation follows biphasic kinetics, with a more rapid initial phase followed by a much slower degradation of the more recalcitrant components.[5] The overall half-life of technical chlordane in soil is estimated to be around 4 years.[2]

-

Microbial Metabolism: Various microorganisms have been shown to metabolize chlordane. For instance, houseflies can convert this compound into an epoxide and 1-hydroxythis compound.[1] In aquatic systems, organisms like Oedogonium, Physa, Culex, and Gambusia can biotransform this compound into metabolites such as this compound epoxide, 1-hydroxythis compound, and 1-hydroxythis compound epoxide.[1]

Transport and Mobility

-

Soil: With a high estimated Koc value of 25,000, this compound is expected to be immobile in soil, strongly adsorbing to soil organic matter.[1] This strong adsorption attenuates its volatilization from dry soil.[1] Despite its low mobility, chlordane has been detected in groundwater, suggesting some potential for leaching under certain conditions.[4]

-

Water: In aquatic environments, this compound is expected to partition to suspended solids and sediment due to its hydrophobicity.[4] Volatilization from water surfaces is an important fate process, with an estimated volatilization half-life from a model river of 8.6 hours and from a model lake of 8.3 days.[1] However, adsorption to sediment can significantly reduce the rate of volatilization.[4]

-

Air: this compound can exist in both the vapor and particulate phases in the atmosphere.[1] Its presence in remote areas like the Arctic indicates its potential for long-range atmospheric transport.[4] Particulate-phase this compound can be removed from the atmosphere by wet and dry deposition.[1]

Bioaccumulation and Biomagnification

This compound's high lipophilicity (log Kow of 5.57) indicates a strong potential for bioaccumulation in organisms.

-

Bioconcentration: The bioconcentration factor (BCF) is a measure of a chemical's accumulation in an organism from water. BCF values for chlordane have been reported to be in the range of 3,000-12,000 in marine species and as high as 18,500 in rainbow trout.[4]

-

Bioaccumulation: Bioaccumulation includes uptake from all sources, including food. Studies have shown that chlordane bioaccumulates in the fat of rats, with concentrations in fat being three-fold higher than in their feed.[4] Invertebrates such as Daphnia magna have been shown to have a high bioaccumulation factor for chlordane.[6]

-

Biomagnification: Chlordane has been shown to biomagnify in food chains, with concentrations increasing at higher trophic levels.[7]

Table 3: Bioaccumulation and Bioconcentration Data for Chlordane

| Parameter | Organism/System | Value | Reference |

| Bioconcentration Factor (BCF) | Marine species | 3,000 - 12,000 | [4] |

| Bioconcentration Factor (BCF) | Rainbow trout | 18,500 | [4] |

| Bioconcentration Factor (BCF) | Bacteria | 200 - 55,900 | [4] |

| Bioaccumulation Factor (BAF) | Daphnia magna (wet weight) | 10,600 | [6] |

| Bioaccumulation Factor (BAF) | Daphnia magna (dry weight) | 244,000 | [6] |

| Biomagnification Factor (Fish to Seal) | Arctic marine food chain | 7.3 (male), 4.7 (female) | [7] |

| Biomagnification Factor (Seal to Bear) | Arctic marine food chain | 6.6 (male), 9.5 (female) | [7] |

Experimental Protocols

The determination of the environmental fate and transport parameters of this compound relies on standardized experimental protocols. The following sections outline the principles of key methodologies.

Determination of Physicochemical Properties

-

Water Solubility (OECD 105): This guideline describes two primary methods: the column elution method for substances with low solubility (< 10⁻² g/L) and the flask method for substances with higher solubility.[8][9][10]

-

Column Elution Method: The test substance is coated on an inert carrier material and packed into a column. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

-

Flask Method: An excess amount of the test substance is added to water in a flask and agitated at a constant temperature until equilibrium is reached. The solution is then filtered or centrifuged to remove undissolved particles, and the concentration of the substance in the aqueous phase is determined.

-

-

Octanol-Water Partition Coefficient (Kow) (OECD 107 & 117):

-

Shake Flask Method (OECD 107): This method is suitable for log Kow values between -2 and 4.[11][12] Equal volumes of n-octanol and water are pre-saturated with each other. The test substance is then added, and the mixture is shaken until equilibrium is reached. The phases are separated, and the concentration of the substance in each phase is measured to calculate the partition coefficient.

-

HPLC Method (OECD 117): This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its log Kow. The retention times of several reference compounds with known log Kow values are used to create a calibration curve. The log Kow of the test substance is then determined from its retention time.

-

Degradation Studies

-

Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.[13][14][15]

-

A sample of soil is treated with the ¹⁴C-labeled test substance and incubated in the dark under controlled temperature and moisture conditions.

-

For aerobic studies, the soil is incubated in a system that allows for the continuous supply of air and the trapping of evolved ¹⁴CO₂.

-

For anaerobic studies, the soil is flooded with water and purged with an inert gas to establish anaerobic conditions.

-

At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. The amount of ¹⁴CO₂ produced is also measured to determine the extent of mineralization.

-

Bioaccumulation Testing

-

Fish Bioconcentration Factor (BCF) (US EPA OCSPP 850.1730): This guideline describes a flow-through fish bioconcentration test.[16][17][18]

-

Fish are exposed to a constant, low concentration of the test substance in water for a specific period (uptake phase).

-

Water and fish tissue samples are collected at regular intervals and analyzed for the test substance.

-

After the uptake phase, the fish are transferred to clean water for a depuration phase, during which the elimination of the substance from the fish is monitored.

-

The BCF is calculated as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water.

-

Visualization of Key Pathways and Processes

The following diagrams, created using the DOT language, illustrate key aspects of this compound's environmental fate and toxicological effects.

Conclusion

This compound is a persistent and bioaccumulative environmental contaminant. Its low water solubility and high affinity for organic matter lead to its long-term persistence in soil and sediment. While degradation does occur through biotic and abiotic processes, it is generally slow. The potential for long-range atmospheric transport and biomagnification in food chains highlights the global concern associated with this compound. A thorough understanding of its environmental fate and transport, guided by standardized experimental protocols, is crucial for assessing its ecological risks and developing effective remediation strategies. Further research into the specific signaling pathways affected by this compound will provide a more complete picture of its toxicological effects at the molecular level.

References

- 1. This compound | C10H6Cl6 | CID 19519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. researchgate.net [researchgate.net]

- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Reproductive effects and bioaccumulation of chlordane in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Chlordene Metabolism and Biotransformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordene, a chlorinated cyclodiene pesticide, undergoes complex metabolic and biotransformation processes within biological systems. Understanding these pathways is critical for assessing its toxicological profile and developing strategies for detoxification and remediation. This technical guide provides an in-depth overview of the core metabolic routes of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Metabolic Pathways

The biotransformation of this compound primarily occurs in the liver and is catalyzed by a suite of enzymes, most notably the cytochrome P450 (CYP) monooxygenase system. The metabolic fate of this compound can be broadly categorized into four main pathways: hydroxylation, dehydrochlorination, dechlorination, and epoxidation. These pathways can lead to the formation of several metabolites, some of which exhibit greater toxicity than the parent compound.

Hydroxylation

Hydroxylation is a primary metabolic route for this compound, leading to the formation of more polar, water-soluble compounds that can be more readily excreted. This process is primarily mediated by CYP enzymes, particularly isoforms such as CYP2B and CYP3A.[1] The initial hydroxylation often occurs at the C-1 or C-2 position of the cyclopentane ring, yielding metabolites like 1-hydroxythis compound.[2] Further hydroxylation can also occur, leading to the formation of dihydroxy derivatives.

Dehydrochlorination